Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a nitro group at the 6th position and a carboxylate ester group at the 2nd position makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by nitration and esterification to introduce the nitro and carboxylate groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Reduction: Amino derivatives of the compound.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. This interaction can lead to the inhibition of essential enzymes or the disruption of cellular processes, ultimately resulting in the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
- Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
- 7-Methyl-3-nitroimidazo[1,2-a]pyridine
- 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Comparison: Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency against certain bacterial strains and has a broader spectrum of activity. Its unique structure also allows for diverse chemical modifications, making it a versatile scaffold in drug discovery .
Biological Activity
Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a nitro group at the 6-position and a carboxylate ester functionality. This structure is crucial for its biological activity, particularly its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the compound may inhibit specific enzymes or pathways critical for microbial survival, contributing to its efficacy against pathogens like Mycobacterium tuberculosis (Mtb) .
Antitubercular Effects
Research has demonstrated that this compound exhibits potent antitubercular activity. It has been shown to have minimum inhibitory concentrations (MICs) as low as 0.78 μM against Mtb . The presence of the nitro group is essential for this activity; substituting it with other groups significantly reduces potency .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
Compound | MIC (μM) | Activity Type |
---|---|---|
This compound | 0.78 | Antitubercular |
Other derivatives (varied substitutions) | >10 | Reduced activity |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies indicate that it can inhibit the proliferation of various cancer cell lines at submicromolar concentrations. For instance, a related compound demonstrated IC50 values ranging from 0.09 μM to 0.43 μM against human non-small cell lung cancer cells .
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (μM) | Compound Tested |
---|---|---|
HCC827 | 0.09 - 0.43 | This compound |
A549 | >0.5 | Related compounds |
MCF-7 | >0.5 | Related compounds |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Screening : A study focused on synthesizing various imidazo[1,2-a]pyridines and evaluating their activity against drug-resistant strains of Mtb found that methyl derivatives exhibited superior potency compared to their non-methylated counterparts .
- Pharmacokinetics : In vivo studies in mice showed favorable pharmacokinetic profiles for related compounds with similar structures, suggesting good absorption and distribution characteristics that could enhance therapeutic efficacy .
- Mechanistic Insights : Investigations into the cellular mechanisms revealed that these compounds might induce apoptosis in cancer cells through modulation of key signaling pathways such as PI3K .
Properties
Molecular Formula |
C9H7N3O4 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)7-5-11-4-6(12(14)15)2-3-8(11)10-7/h2-5H,1H3 |
InChI Key |
WXRBDTDDBQCGIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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